molecular formula C6H16N2O B13692977 N1-(2-Ethoxyethyl)ethane-1,2-diamine

N1-(2-Ethoxyethyl)ethane-1,2-diamine

Cat. No.: B13692977
M. Wt: 132.20 g/mol
InChI Key: MHQBNQSLQDYOBK-UHFFFAOYSA-N
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Description

N1-(2-Ethoxyethyl)ethane-1,2-diamine is a chemical compound with the molecular formula C6H16N2O. It is a diamine, meaning it contains two amine groups, and it is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-(2-Ethoxyethyl)ethane-1,2-diamine can be synthesized through several methods. One common method involves the reaction of ethylene oxide with ethylenediamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained. Another method involves the reaction of 2-chloroethanol with ethylenediamine, followed by the removal of the chloride ion through a neutralization reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of high-pressure reactors and efficient catalysts helps in achieving high yields and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Ethoxyethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or other reduced products.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions. The reactions are often carried out in polar solvents like ethanol or methanol.

Major Products Formed

    Oxidation: The major products include corresponding oxides or hydroxylated compounds.

    Reduction: The major products are simpler amines or partially reduced compounds.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N1-(2-Ethoxyethyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2-Ethoxyethyl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and proteins. The ethoxyethyl group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also interact with cell membranes and other biological structures, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine: A simpler diamine with two amine groups and no ethoxyethyl group.

    N1-(2-Aminoethyl)ethane-1,2-diamine: A similar compound with an aminoethyl group instead of an ethoxyethyl group.

    N1,N1’-Diethylethylenediamine: A compound with ethyl groups attached to the nitrogen atoms.

Uniqueness

N1-(2-Ethoxyethyl)ethane-1,2-diamine is unique due to the presence of the ethoxyethyl group, which imparts specific chemical properties and reactivity. This group enhances the compound’s solubility in organic solvents and its ability to participate in hydrogen bonding and other interactions. These properties make it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C6H16N2O

Molecular Weight

132.20 g/mol

IUPAC Name

N'-(2-ethoxyethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H16N2O/c1-2-9-6-5-8-4-3-7/h8H,2-7H2,1H3

InChI Key

MHQBNQSLQDYOBK-UHFFFAOYSA-N

Canonical SMILES

CCOCCNCCN

Origin of Product

United States

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